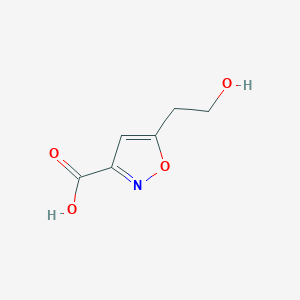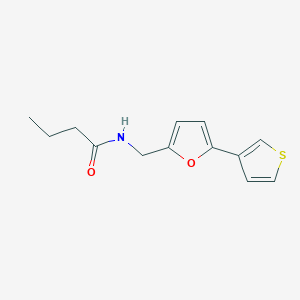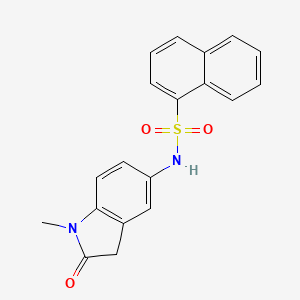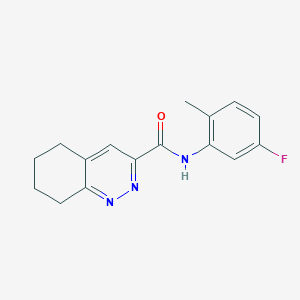
N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as FC-3, is a synthetic compound that has attracted attention for its potential use in scientific research. This compound belongs to the class of cinnoline derivatives, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is not fully understood. However, it has been suggested that N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide may inhibit the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is its relatively simple synthesis method, which makes it easily accessible for scientific research. In addition, N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to exhibit various biological activities, which makes it a promising compound for further study. However, one limitation of N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide. One direction is to further investigate its mechanism of action and its potential use as an HDAC inhibitor. Another direction is to explore its anti-inflammatory and anti-tumor activities in more detail. In addition, the development of more soluble derivatives of N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide may expand its potential use in scientific research. Finally, the study of the pharmacokinetics and toxicity of N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide may provide important information for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the condensation of 5-fluoro-2-methylbenzaldehyde and 3-aminotetrahydrocinnoline in the presence of acetic anhydride and glacial acetic acid. The product is then treated with hydrochloric acid to obtain N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide as a white solid. The yield of the synthesis is around 60%.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been studied extensively as potential therapeutic agents for various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-10-6-7-12(17)9-14(10)18-16(21)15-8-11-4-2-3-5-13(11)19-20-15/h6-9H,2-5H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQOTGPXOBNCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NN=C3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

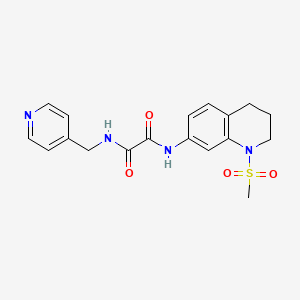
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2943619.png)
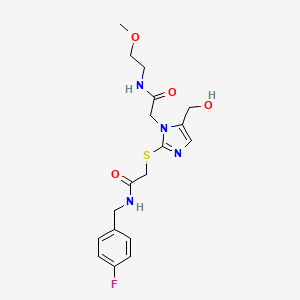
![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2943621.png)
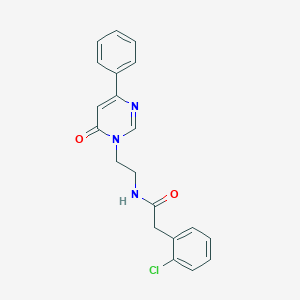
![(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2943623.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)
![2,4-dichloro-5-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2943630.png)
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)

